(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the mechanisms of these reactions, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Action Environment
The action of (2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-13-7-8-15-12(9-13)10-14(16(19)22)18(25-15)21-20-17(23)11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLRGAYAIYNPR-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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